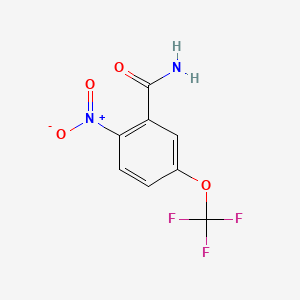

2-Nitro-5-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

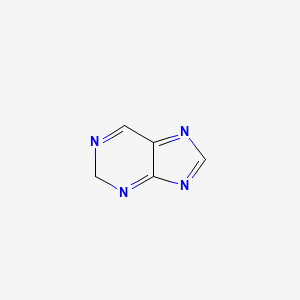

2-Nitro-5-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has been used in the synthesis of novel fluorogenic chemosensors based on urea derivative of 2-(2’-aminophenyl)-4-phenylthiazole .

Synthesis Analysis

The synthesis of 2-Nitro-5-(trifluoromethoxy)benzamide and its derivatives has been described in several studies . For instance, one study describes the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole, a bioisostere of riluzole, and its derivatives substituted at the 2-amino group .Molecular Structure Analysis

The molecular structure of 2-Nitro-5-(trifluoromethoxy)benzamide can be represented by the InChI code: 1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) . The molecular weight of this compound is 250.13 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Nitro-5-(trifluoromethoxy)benzamide are not detailed in the search results, it’s known that nitrobenzamide compounds have been used in the synthesis of various pharmaceutical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-5-(trifluoromethoxy)benzamide include a molecular weight of 250.13 . More specific properties such as density, boiling point, and others are not provided in the search results.科学的研究の応用

Precursor for Antituberculosis Drugs

2-Nitro-5-(trifluoromethoxy)benzamide is investigated as a precursor in synthesizing new antituberculosis drug candidates. The structural characterization of its related compounds, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, and 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, has been described, indicating their importance in creating promising benzothiazinones for antituberculosis therapy (Richter et al., 2021).

Electrophilic Trifluoromethylating Reagent

The compound also has applications in chemical synthesis as an electrophilic trifluoromethylating reagent. Studies have shown that a related derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, is remarkably reactive despite predictions based on cyclic voltammetry and X-ray structural properties. This reactivity, coupled with its safety in handling, makes it a valuable reagent in synthetic chemistry (Santschi et al., 2014).

Synthesis of Benzimidazoles and Quinoxalines

The compound also serves as a precursor in synthesizing SF5-containing benzimidazoles and quinoxalines. The direct amination of related nitro(pentafluorosulfanyl)benzenes and the subsequent reduction of the products provide efficient pathways for creating these derivatives, highlighting the compound's role in generating valuable chemical structures (Pastýříková et al., 2012).

Catalysis in Asymmetric Reactions

The compound's derivatives also show high catalytic activity in asymmetric reactions, such as the nitro-Michael reaction of furanones. This application is significant in synthesizing compounds with excellent diastereo- and enantioselectivity, crucial in the pharmaceutical industry for creating drugs with specific therapeutic effects (Sekikawa et al., 2015).

Synthesis of High-Performance Polymers

Furthermore, 2-Nitro-5-(trifluoromethoxy)benzamide derivatives are instrumental in synthesizing high-performance polymers. For example, poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using a nucleophilic nitro displacement reaction of AB-type monomers derived from similar compounds. These polymers exhibit desirable properties, such as high molecular weights and glass transition temperatures, alongside solubility in common organic solvents, making them valuable in various industrial applications (Lee & Kim, 2002).

特性

IUPAC Name |

2-nitro-5-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-6(13(15)16)5(3-4)7(12)14/h1-3H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKYUXUOGDHERZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742941 |

Source

|

| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-5-(trifluoromethoxy)benzamide | |

CAS RN |

1373232-62-2 |

Source

|

| Record name | 2-Nitro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)